molecular formula C25H28N6O3 B607803 GSK2798745 CAS No. 1419609-94-1

GSK2798745

Cat. No.: B607803
CAS No.: 1419609-94-1
M. Wt: 460.5 g/mol
InChI Key: URCMKDJBULWNAI-DQEYMECFSA-N
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Preparation Methods

The synthesis of GSK2798745 involves multiple steps, including the formation of a spirocarbamate structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the final compound . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes, with additional steps for purification and quality control .

Chemical Reactions Analysis

GSK2798745 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where certain atoms or groups are replaced by others.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GSK2798745 has a wide range of scientific research applications, including:

Mechanism of Action

GSK2798745 exerts its effects by selectively blocking the TRPV4 ion channels. These channels are involved in the regulation of vascular permeability and fluid balance in the lungs. By inhibiting TRPV4, this compound prevents the increase in vascular permeability and reduces lung edema . The molecular targets include the TRPV4 channels, and the pathways involved are related to calcium signaling and endothelial cell function .

Comparison with Similar Compounds

GSK2798745 is unique compared to other TRPV4 blockers due to its high potency, selectivity, and oral bioavailability. Similar compounds include:

This compound stands out due to its clinical potential and well-characterized pharmacological profile .

Biological Activity

GSK2798745 is a novel compound developed as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been investigated for its potential therapeutic applications in conditions such as pulmonary edema associated with heart failure and other respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, metabolism, clinical trial findings, and implications for treatment.

This compound functions by inhibiting the TRPV4 ion channel, which plays a critical role in mediating calcium influx across cell membranes. Activation of TRPV4 can lead to increased vascular permeability and contribute to pulmonary edema under conditions such as congestive heart failure. By blocking this channel, this compound aims to mitigate these effects and improve pulmonary function.

Pharmacokinetics

Key Pharmacokinetic Parameters:

ParameterValue
Half-life~13 hours
Maximum plasma concentration (Cmax)Increased by 9% after high-fat meal
Area under the curve (AUC)14% increase with food
DosageSingle doses up to 12.5 mg

This compound exhibits linear pharmacokinetics with minimal accumulation upon repeated dosing. It has been shown to be well-tolerated in both healthy volunteers and patients with stable heart failure, demonstrating no significant safety issues or serious adverse events during clinical trials .

Metabolism

The metabolism of this compound has been characterized through various studies. After administration, it is primarily metabolized in the liver, producing several oxidative metabolites. Notably, one major circulating metabolite accounts for approximately 62% of the observed drug-related material in human plasma following a single oral dose . The structural identification of this metabolite revealed hydroxylation on the central ring of this compound, leading to a penta-substituted cyclohexane structure .

Clinical Trials and Efficacy

Several clinical trials have assessed the efficacy of this compound in different patient populations:

  • Chronic Cough Study : An adaptive study evaluated the effect of this compound on cough counts in patients with refractory chronic cough. The study was terminated early due to an observed increase in cough counts (34% increase compared to placebo), indicating that this compound may not be effective for this indication .
  • Pulmonary Edema : In trials focusing on patients with heart failure, this compound demonstrated potential benefits in improving pulmonary function and gas exchange by reducing pulmonary interstitial fluid accumulation . However, further studies are necessary to establish its clinical efficacy definitively.
  • Acute Lung Injury Model : In a swine model of chlorine gas-induced acute lung injury, this compound showed marginal improvement in oxygenation parameters (PaO2/FiO2 ratios), suggesting some therapeutic potential but also highlighting limitations in its efficacy .

Case Studies

  • Study on Chlorine Gas Exposure : A study involving Yorkshire swine exposed to chlorine gas investigated the effects of this compound on acute lung injury. While there was evidence of a non-zero improvement in key endpoints, the overall clinical relevance was deemed marginal .
  • Heart Failure Patients : In a randomized controlled trial involving heart failure patients, this compound was administered over several days to assess its impact on pulmonary function and sleep-disordered breathing. Preliminary results indicated improvements in these areas, but comprehensive data analysis is ongoing .

Properties

IUPAC Name

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCMKDJBULWNAI-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419609-94-1
Record name GSK-2798745
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2798745
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2798745
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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